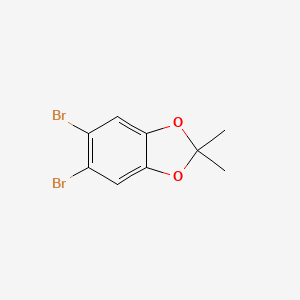

5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . This compound is characterized by its two bromine atoms attached to a benzodioxole ring, which is further substituted with two methyl groups. It is primarily used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole typically involves the bromination of 2,2-dimethyl-1,3-benzodioxole. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process involves:

Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions: Typical reagents include sodium hydride for deprotonation, and palladium catalysts for coupling reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The compound has demonstrated significant pharmacological activities, particularly as an anti-inflammatory agent. Research indicates that benzodioxole derivatives exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of pain and inflammation. A study synthesized several benzodioxole derivatives, including 5,6-dibromo-2,2-dimethyl-1,3-benzodioxole, and evaluated their efficacy against cancer cell lines like HeLa. The results showed promising cytotoxic effects with IC50 values indicating effective growth inhibition at relatively low concentrations .

Case Study: COX Inhibition

In a comparative analysis of synthesized compounds with a benzodioxole core structure, it was found that many exhibited better selectivity for COX-2 compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as ketoprofen. This selectivity is crucial for minimizing side effects commonly associated with COX-1 inhibition .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 1.5 | 0.5 | 3.0 |

| Ketoprofen | 1.6 | 1.0 | 1.6 |

Environmental Science Applications

Toxicological Studies

This compound has been classified as hazardous to aquatic life due to its long-lasting effects on the environment . Studies have shown that the compound poses risks when released into water bodies, necessitating careful handling and disposal practices to mitigate environmental impact.

Case Study: Aquatic Toxicity

Research conducted on the aquatic toxicity of various benzodioxole derivatives highlighted the need for stringent regulatory measures when using these compounds in industrial applications. The findings indicated that even low concentrations could lead to significant ecological disturbances .

Synthetic Organic Chemistry Applications

Synthetic Intermediates

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new pharmaceuticals and agrochemicals.

Case Study: Synthesis of Analogues

A notable application involved the use of this compound as a precursor in the synthesis of methoxy analogues of coenzymes Q. These analogues have been explored for their potential benefits in enhancing mitochondrial function . The ability to modify the dibromo compound facilitates the creation of derivatives with tailored biological activities.

Mechanism of Action

The mechanism by which 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole exerts its effects is primarily through its interaction with specific molecular targets. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator .

Comparison with Similar Compounds

When compared to similar compounds, 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole stands out due to its unique structural features:

Similar Compounds: Compounds such as 4,5-dibromobenzene-1,2-diol and 1,2-dibromo-4,5-dimethylbenzene share structural similarities but differ in their substitution patterns and reactivity.

Biological Activity

5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a benzodioxole core with two bromine substituents at positions 5 and 6 and two methyl groups at position 2. This structure contributes to its reactivity and potential interactions with biological systems.

Antioxidant Activity

One of the notable biological activities of this compound is its antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity. The presence of bromine atoms enhances the electron-donating ability of the molecule, which may contribute to its effectiveness as an antioxidant agent .

Enzyme Modulation

Studies have shown that this compound can influence various enzymatic pathways. For example, it has been observed to modulate cytochrome P450 enzymes involved in drug metabolism. In particular, it does not form an inhibitory complex with cytochrome P450 but can induce other enzymes such as NADPH-dependent cytochrome c reductase and epoxide hydrolase . This suggests that the compound may play a dual role as both an inducer and an antagonist in different metabolic contexts.

Study on Hepatic Enzyme Induction

In a study involving male Dub:ICR mice treated with this compound alongside phenobarbital or 3-methylcholanthrene, researchers measured various parameters including cytochrome P450 content and enzymatic activities related to xenobiotic metabolism. The findings indicated that while phenobarbital treatment did not show significant differences when combined with the compound, the combination with 3-methylcholanthrene resulted in reduced cytochrome P450 induction . This suggests a potential antagonistic effect on certain pathways.

Synthesis and Biological Evaluation

The synthesis of this compound has been documented using various methods. For instance, one study reported its synthesis from 4,5-dibromocatechol through a multi-step reaction involving phosphorus trichloride . Following synthesis, biological evaluations revealed its potential as a scaffold for further drug development due to its favorable pharmacological properties.

Data Summary

Properties

CAS No. |

114414-23-2 |

|---|---|

Molecular Formula |

C9H8Br2O2 |

Molecular Weight |

307.97 g/mol |

IUPAC Name |

5,6-dibromo-2,2-dimethyl-1,3-benzodioxole |

InChI |

InChI=1S/C9H8Br2O2/c1-9(2)12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,1-2H3 |

InChI Key |

OIZDJNUXYCYWEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2=CC(=C(C=C2O1)Br)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.